

# Angiotensin III: A Pivotal Neuromodulator in Central Nervous System Function

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An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

Long considered a mere breakdown product of Angiotensin II (Ang II), Angiotensin III (Ang III) has emerged as a key effector peptide within the central nervous system's (CNS) reninangiotensin system (RAS). This technical guide synthesizes current research, elucidating the critical functions of Ang III in the central regulation of cardiovascular homeostasis, fluid balance, and neuronal activity. We delve into its metabolic pathways, receptor interactions, and physiological effects, supported by quantitative data and detailed experimental methodologies. This document provides a comprehensive resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of targeting the central angiotensin pathways.

### Introduction

The brain possesses an independent and functionally distinct renin-angiotensin system that plays a crucial role in autonomic regulation. While Angiotensin II has traditionally been viewed as the primary bioactive component of this system, a growing body of evidence indicates that its metabolite, Angiotensin III, is a potent and physiologically significant neuromodulator in its own right.[1][2] In fact, compelling studies suggest that the central pressor and dipsogenic effects attributed to Ang II are largely dependent on its conversion to Ang III.[3][4] This guide will provide a detailed examination of the synthesis, signaling, and functional roles of Angiotensin III within the CNS.



## **Metabolic Pathways of Angiotensin III in the CNS**

The formation and degradation of Angiotensin III within the brain are governed by specific aminopeptidases.

- Synthesis: Angiotensin III is generated from Angiotensin II through the enzymatic action of Aminopeptidase A (APA), a membrane-bound zinc metalloprotease that cleaves the N-terminal aspartate residue from Ang II.[3][4][5] The activity of APA is a critical control point in determining the central levels of Ang III.
- Degradation: Angiotensin III is subsequently metabolized into the inactive peptide Angiotensin IV by Aminopeptidase N (APN).[3][4]

The central role of these enzymes has been elucidated through the use of specific inhibitors, which have become invaluable tools in dissecting the distinct actions of Ang II and Ang III.

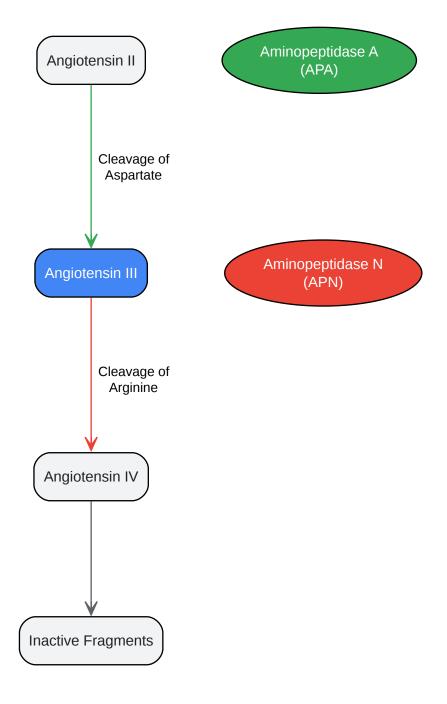
Key Enzymes in Angiotensin III Metabolism

Enzyme	Action	Substrate	Product	Specific Inhibitors
Aminopeptidase A (APA)	Cleavage of N- terminal Aspartate	Angiotensin II	Angiotensin III	EC33 [(S)-3- amino-4- mercaptobutylsul phonic acid][3]
Aminopeptidase N (APN)	Cleavage of N- terminal Arginine	Angiotensin III	Angiotensin IV	PC18 (2-amino- 4- methylsulphonylb utane thiol)[3]

## **Visualizing the Metabolic Pathway**

The metabolic cascade leading to the formation and degradation of Angiotensin III is depicted in the following diagram.





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Metabolic pathway of Angiotensin III in the CNS.

## **Receptor Interactions and Signaling**

Angiotensin III exerts its physiological effects by binding to and activating specific angiotensin receptors within the CNS.



Angiotensin II and Angiotensin III exhibit similar high affinities for both the AT1 and AT2 receptor subtypes.[6][7] However, the majority of the well-characterized central actions of Ang III, including its effects on blood pressure and vasopressin release, are mediated through the AT1 receptor.[4][8]

The AT2 receptor is also present in the brain and its stimulation is often associated with effects that counteract those of the AT1 receptor, such as vasodilation and anti-inflammatory responses.[9][10][11] Angiotensin III is considered a potent endogenous agonist for the AT2 receptor.[9]

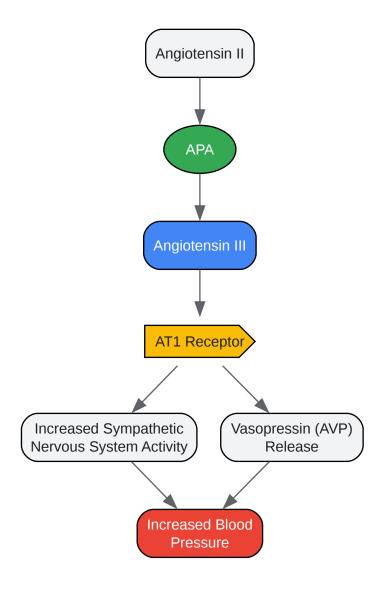
## **Downstream Signaling of Angiotensin III**

Activation of the AT1 receptor by Angiotensin III in key brain regions, such as the paraventricular nucleus (PVN), nucleus of the solitary tract (NTS), and rostral ventrolateral medulla (RVLM), triggers a cascade of events leading to:

- Increased Sympathetic Nervous System Activity: This results in vasoconstriction and an elevation in arterial blood pressure.[5][12]
- Release of Arginine Vasopressin (AVP): AVP, a potent vasoconstrictor and antidiuretic hormone, is released from the posterior pituitary, further contributing to the pressor response and promoting water retention.[5][13][14]

The following diagram illustrates the primary signaling pathway of Angiotensin III in the central regulation of blood pressure.





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Angiotensin III signaling in blood pressure control.

## Core Functions of Angiotensin III in the CNS Regulation of Blood Pressure and Vasopressin Release

A primary and well-established function of Angiotensin III in the brain is the tonic, stimulatory control of arterial blood pressure.[4] Intracerebroventricular (i.c.v.) administration of both Ang II and Ang III produces comparable increases in blood pressure and vasopressin release.[6] However, the pressor effect of centrally administered Ang II is significantly attenuated by the co-administration of APA inhibitors, demonstrating that its conversion to Ang III is a prerequisite for this action.[3][4]



Conversely, direct i.c.v. injection of APA inhibitors alone leads to a dose-dependent decrease in blood pressure in hypertensive animal models, highlighting the crucial role of endogenous brain Ang III in maintaining elevated blood pressure.[3][4]

## **Thirst and Sodium Appetite**

Angiotensin III is also implicated in the central regulation of fluid and electrolyte balance through its effects on thirst (dipsogenesis) and sodium appetite.[15][16] I.c.v. infusion of Ang III analogs has been shown to elicit both water and saline intake.[15] The subfornical organ is a key site for the dipsogenic actions of angiotensins.[16] While both Ang II and Ang III are considered active ligands in mediating these behaviors, the precise necessity of the conversion of Ang II to Ang III for these responses is still an area of active investigation.[15]

## **Quantitative Data from Key Experiments**

The following tables summarize quantitative findings from seminal studies on the function of Angiotensin III in the CNS.

Table 1: Effect of Aminopeptidase Inhibitors on

<u>Angiotensin Metabolism in Mouse Hypothalamus</u>

Treatment (i.c.v.)	Effect on [³H]Ang II Half- life	Effect on [³H]Ang III Formation	Effect on [³H]Ang III Half-life	Reference
EC33 (APA Inhibitor)	2.6-fold increase	Completely blocked	-	[13]
EC27 (APN Inhibitor)	-	-	2.3-fold increase	[13]

# Table 2: Effect of Angiotensin II and Aminopeptidase Inhibitors on Plasma Vasopressin Levels in Mice



Treatment (i.c.v.)	Change in Plasma Vasopressin Levels	Reference
Ang II (5 ng)	2-fold increase	[13]
Ang II + EC33 (APA Inhibitor)	Dose-dependent inhibition of Ang II-induced release	[13]
EC27 (APN Inhibitor)	Dose-dependent increase	[13]

Table 3: Effects of Angiotensin Analogs on Fluid Intake

in Sodium-Depleted Rats

Treatment (i.c.v.)	Dose (pmol)	Water Intake (ml)	0.3 M NaCl Intake (ml)	Reference
[D-Arg1]AngIII	125	Dose-dependent increase	Equivalently increased	[15]
[D-Arg1]AngIII	1250	Dose-dependent increase	Equivalently increased	[15]

## **Experimental Protocols**

The following provides an overview of the methodologies employed in key studies investigating the central effects of Angiotensin III.

#### In Vivo Metabolism Studies

- Objective: To determine the metabolic pathways of Ang II and Ang III in the brain.
- Animal Model: Mice.
- Procedure:
  - Intracerebroventricular (i.c.v.) injection of radiolabeled angiotensins ([3H]Ang II or [3H]Ang
     III) with or without specific aminopeptidase inhibitors (EC33 or EC27).
  - At various time points post-injection, animals are sacrificed and hypothalami are collected.



- Hypothalamus homogenates are prepared and subjected to High-Performance Liquid Chromatography (HPLC) to separate and quantify the levels of [<sup>3</sup>H]Ang II and its metabolites.
- The half-lives of the radiolabeled angiotensins are calculated.[13]

### **Vasopressin Release Studies**

- Objective: To assess the roles of Ang II and Ang III in the regulation of vasopressin secretion.
- Animal Model: Mice.
- Procedure:
  - I.c.v. administration of Ang II, with or without the APA inhibitor EC33, or the APN inhibitor EC27 alone.
  - Blood samples are collected at specified times after injection.
  - Plasma is separated and vasopressin levels are quantified using a specific Radioimmunoassay (RIA).[13]

#### **Blood Pressure Measurement**

- Objective: To determine the effect of central Ang III on arterial blood pressure.
- Animal Model: Rats (e.g., spontaneously hypertensive rats SHR).
- Procedure:
  - Animals are instrumented with arterial catheters for continuous blood pressure monitoring.
  - An i.c.v. cannula is implanted for central drug administration.
  - Following a baseline recording period, specific compounds (Ang II, Ang III, APA inhibitors, APN inhibitors, AT1 receptor antagonists) are administered via the i.c.v. route.
  - Mean arterial pressure is continuously recorded and analyzed.

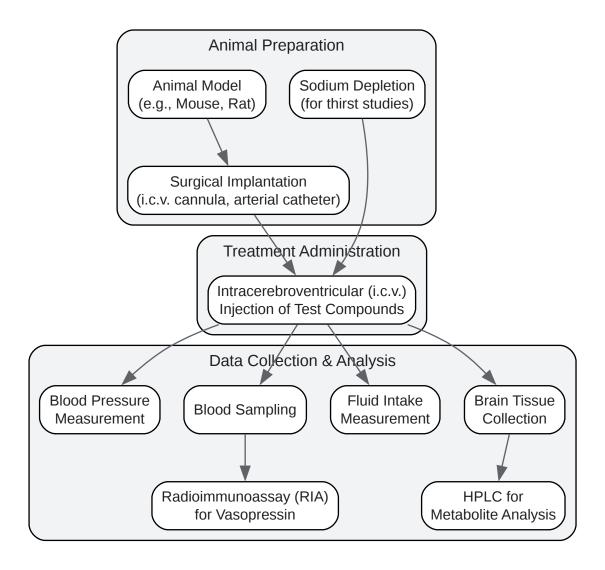


## **Thirst and Sodium Appetite Studies**

- Objective: To evaluate the effects of Ang III on fluid intake.
- Animal Model: Rats.
- Procedure:
  - Rats are sodium-depleted using a diuretic (e.g., furosemide) followed by an angiotensinconverting enzyme (ACE) inhibitor (e.g., captopril) to block endogenous angiotensin formation.
  - Animals are then given i.c.v. infusions of angiotensin analogs (e.g., [D-Arg1]AngIII) with or without aminopeptidase inhibitors.
  - Water and a saline solution (e.g., 0.3 M NaCl) are provided, and the volume of each fluid consumed is measured over a set period.[15]

## **Experimental Workflow Diagram**





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Generalized workflow for in vivo CNS studies.

#### **Conclusion and Future Directions**

The evidence strongly supports the conclusion that Angiotensin III is a primary effector peptide of the brain renin-angiotensin system, playing a pivotal role in the central control of blood pressure, vasopressin release, and fluid homeostasis.[7][13][14] The conversion of Angiotensin II to Angiotensin III by Aminopeptidase A is a critical step for the manifestation of these central effects.[3][4]

This understanding has significant implications for drug development. Aminopeptidase A has emerged as a promising therapeutic target for the treatment of hypertension.[3][7] The



development of potent, systemically active APA inhibitors that can cross the blood-brain barrier, such as the prodrug firibastat (RB150), represents a novel class of centrally acting antihypertensive agents.[5][7][17]

Future research should continue to explore the multifaceted roles of Angiotensin III in other CNS functions, including cognition and neuroinflammation.[1][8] Further elucidation of the downstream signaling pathways and interactions with other neurotransmitter systems will undoubtedly open new avenues for therapeutic intervention in a range of neurological and cardiovascular disorders.

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